2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide
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Overview
Description
“N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide” is a chemical compound that belongs to the class of adamantane derivatives . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the adamantyl radical is generated using a chlorine radical, which is initially produced via the homolysis of peroxide .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), Raman, and infrared spectroscopies . The proton signals of the methylene groups of the adamantyl framework appear in their spectra as a multiplet in the region 1.5–1.79 ppm .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be analyzed using various techniques such as gas chromatography–mass spectrometry and high-resolution liquid chromatography–mass spectrometry .Scientific Research Applications
Advanced Material Synthesis
Adamantyl-containing compounds, such as N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide, play a crucial role in the synthesis of advanced materials. These compounds are particularly valuable for their unique structural properties, which contribute to the development of materials with enhanced durability, thermal stability, and chemical resistance. Studies have shown that adamantyl derivatives are used in the creation of high-performance polymers and coatings, exploiting the adamantane cage's ability to improve the material's bulk properties (Shokova & Kovalev, 2013).
Pharmacological Applications
In pharmacology, adamantane derivatives have been explored for their potential in treating neurodegenerative diseases. The rigid, cage-like structure of adamantane is utilized to design molecules that can interact with biological targets in specific ways, leading to the development of drugs like memantine, which is used in the treatment of Alzheimer's disease. The pharmacological profile of adamantane-based compounds highlights their versatility in drug design, offering routes to enhance drug efficacy and selectivity (Dembitsky et al., 2020).
Safety and Hazards
Future Directions
The unique properties of adamantane derivatives make them promising candidates for various applications in medicinal chemistry, catalyst development, and nanomaterials. Future research could focus on exploring these applications further and developing more efficient synthesis methods for these compounds .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c20-17(23)16(19-8-11-5-12(9-19)7-13(6-11)10-19)21-18(24)14-1-3-15(4-2-14)22(25)26/h1-4,11-13,16H,5-10H2,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGQWHVONGJCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)N)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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